(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Comprehensive Technical Guide for Advanced Asymmetric Synthesis
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Comprehensive Technical Guide for Advanced Asymmetric Synthesis
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol , a chiral organic compound, stands as a cornerstone in the field of asymmetric catalysis. Its rigid, C2-symmetric binaphthyl backbone, adorned with bromine atoms at the 6 and 6' positions, imparts unique steric and electronic properties. These characteristics make it an invaluable precursor and ligand for a multitude of enantioselective transformations, crucial in the synthesis of optically active compounds for the pharmaceutical and fine chemical industries. This guide provides an in-depth exploration of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol typically appears as a light yellow or white crystalline solid.[1][2] It is insoluble in water but shows solubility in organic solvents like dichloromethane, ether, and ethanol.[1] The defining feature of this molecule is its axial chirality, arising from restricted rotation around the single bond connecting the two naphthalene rings.[3] This atropisomerism is responsible for its optical activity.
Table 1: Physicochemical Properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₂Br₂O₂ | [4][5] |
| Molecular Weight | 444.12 g/mol | [4][6] |
| CAS Number | 65283-60-5 | [4] |
| Melting Point | 195-199 °C | [4] |
| Optical Activity | [α]20/D −49° (c = 1.8 in acetic acid) | [4] |
| Appearance | Light yellow crystalline solid | [1] |
The structural integrity of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol can be confirmed through various spectroscopic techniques. While a comprehensive spectral analysis is sample-specific, typical ¹H and ¹³C NMR data have been reported in the literature, showing characteristic signals for the aromatic protons and carbons of the binaphthyl core.[7]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a critical process, as its chiral integrity is paramount for its function in asymmetric catalysis. The most common and direct route involves the regioselective bromination of (R)-1,1'-bi-2-naphthol ((R)-BINOL).
Synthesis via Bromination of (R)-BINOL
The direct electrophilic substitution on the BINOL framework is a highly efficient method for introducing functional groups.[8][9] The 6 and 6' positions are electronically activated, making them susceptible to electrophilic attack.
A general and effective procedure involves treating (R)-BINOL with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent at low temperatures.[7][8] The choice of solvent and temperature is crucial to control the regioselectivity and prevent over-bromination or racemization. Dichloromethane (CH₂Cl₂) is a commonly used solvent, and the reaction is typically conducted at temperatures as low as -78 °C.[7][8]
Experimental Protocol: Synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol [7]
-
Dissolution: Suspend (S)-BINOL (1.0 eq.) in dichloromethane in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Bromination: Slowly add a solution of bromine (1.4 eq.) in dichloromethane dropwise to the cooled suspension over 20-30 minutes.
-
Reaction Monitoring: Continue stirring at -78 °C for 15 minutes after the addition is complete. Then, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with an appropriate reagent. The organic layer is then washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a solvent system such as dichloromethane/pentane to yield (S)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.
Note: The same procedure applies for the synthesis of the (R)-enantiomer starting from (R)-BINOL.
The synthesis of the parent (R)-BINOL can be achieved through various methods, including the asymmetric oxidative coupling of 2-naphthol using a chiral catalyst or through the resolution of racemic BINOL.[10][11] One notable resolution method employs N-benzylcinchonidinium chloride, which forms a crystalline inclusion compound with the (R)-enantiomer that is insoluble in acetonitrile, allowing for its separation from the soluble (S)-enantiomer complex.[10][12]
Applications in Asymmetric Catalysis
The utility of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol lies in its role as a chiral ligand in a wide array of metal-catalyzed and organocatalyzed asymmetric reactions.[2][13] The hydroxyl groups can be readily deprotonated to form bidentate ligands that coordinate with various metal centers, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. The bromine atoms at the 6,6'-positions can electronically influence the catalytic center and provide sites for further functionalization.[8]
Enantioselective Diels-Alder Reactions
Chiral BINOL derivatives are extensively used to prepare Lewis acid catalysts for asymmetric Diels-Alder reactions. For instance, zinc-catalyzed enantioselective Hetero-Diels-Alder reactions have been successfully carried out using BINOL-derived ligands.[2][14] The chiral catalyst, formed in situ, directs the facial selectivity of the dienophile's approach to the diene, leading to the formation of one enantiomer of the cycloadduct in excess.
Caption: Workflow for an Asymmetric Diels-Alder Reaction.
Asymmetric Strecker Reactions
The preparation of chiral α-amino acids and their derivatives is of significant interest in medicinal chemistry. (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol has been employed as a ligand to create chiral zirconium catalysts for asymmetric Strecker reactions.[2][7] This reaction involves the addition of a cyanide source to an imine, and the chiral catalyst ensures the enantioselective formation of the resulting α-aminonitrile.
Asymmetric Friedel-Crafts Reactions
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol also serves as a ligand in asymmetric Friedel-Crafts reactions, for example, the reaction of pyrroles with glyoxylates.[2][7] The chiral catalyst activates the electrophile and provides a chiral pocket that directs the nucleophilic attack of the pyrrole, resulting in high enantioselectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][15]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16] Avoid breathing dust.[17]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[18] It is classified as a combustible solid.[4][15]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[18][19]
Conclusion
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a powerful and versatile tool in the arsenal of synthetic organic chemists. Its well-defined chiral architecture allows for the predictable and efficient synthesis of a wide range of enantioenriched molecules. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the importance of ligands such as (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol will undoubtedly increase, paving the way for new and innovative synthetic methodologies.
Caption: Molecular Structure of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol.
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Apicule. (R)-(-)-6,6′-Dibromo-1,1′-bi-2-naphthol (CAS No: 13185-00-7) API Intermediate Manufacturers. [Link]
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ResearchGate. Rational design, enantioselective synthesis and catalytic applications of axially chiral EBINOLs. [Link]
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Hughes, D. L. (2014). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 91, 1-11. [Link]
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